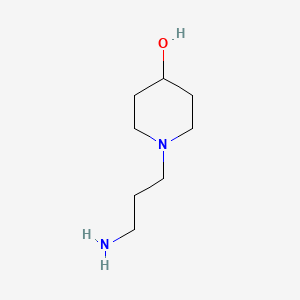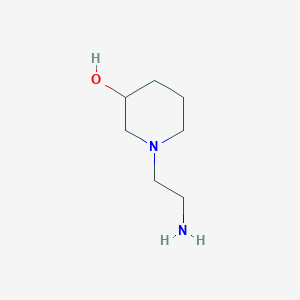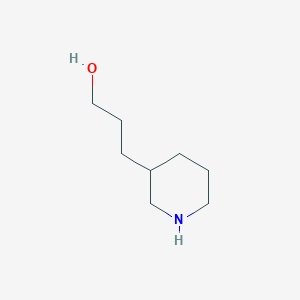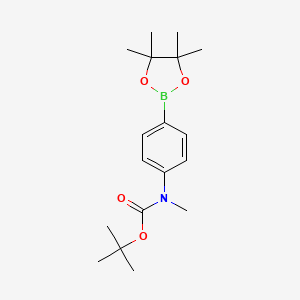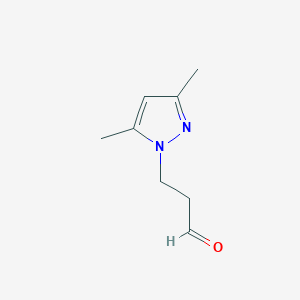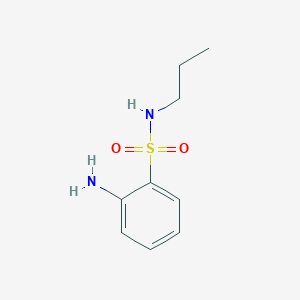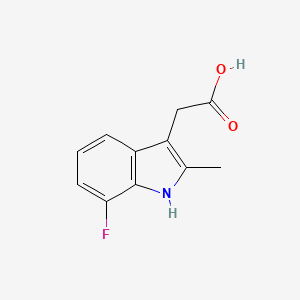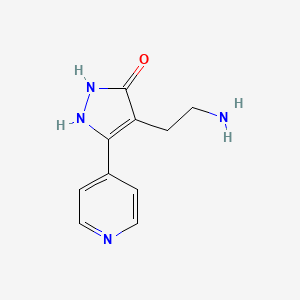
4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one
描述
Synthesis Analysis
The synthesis of pyrazolone derivatives, such as the compound of interest, often involves multi-component reactions that can be performed under various conditions. For instance, a sustainable synthetic approach for (pyrazol-4-ylidene)pyridines has been developed using metal catalyst-free aerobic C(sp2)–C(sp3) coupling reactions, which is efficient and has a high atom economy . Another method involves a three-component condensation that can be performed chemically or electrochemically, providing a convenient one-step synthesis of related compounds . Additionally, cyclization reactions have been used to prepare dihydropyrazolo[3,4-b]pyridin-6-ones, indicating the versatility of synthetic methods available for such compounds .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions . This suggests that the compound "4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one" may also exhibit a planar structure with potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrazolone derivatives can be explored through various chemical reactions. For instance, substituted 3-hydroxypyrazoles have been used in the synthesis of related compounds, indicating the potential for functional group transformations . Moreover, the regioselective synthesis of fused polycyclic pyrazolopyridines has been achieved using ultrasound irradiation, which could be relevant for the modification of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are often characterized using spectroscopic methods. A comparative experimental and theoretical study on a synthetic analog of the 4H-pyran motif, which is structurally related to the compound of interest, has been conducted using FT-IR, NMR, docking, and DFT methods . The results from such studies can provide valuable information on the vibrational frequencies, NMR spectra, and potential pharmaceutical applications of the compound.
科学研究应用
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of compounds related to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one have been extensively studied. For example, Ratnesh Kumar et al. (2020) conducted a detailed study on the spectral and structural properties of a synthetic analog of the biologically relevant 4H-pyran motif, which shares structural similarities with the compound . Their research combined experimental and theoretical approaches, including density functional theory (DFT) and molecular docking studies, highlighting the pharmaceutical significance of these compounds in drug discovery (Ratnesh Kumar et al., 2020).
Synthesis and Derivative Formation
The synthesis and formation of derivatives of related compounds have been a subject of research. For instance, E. A. Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, starting from compounds structurally similar to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one. Their research provides insights into the reactivity and potential applications of these compounds in various fields (E. A. Aly et al., 2004).
Biological and Medicinal Applications
The potential biological and medicinal applications of compounds structurally related to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one have been explored. For instance, research by C. Temple et al. (1987) on compounds like 1,2-dihydropyrido[3,4-b]pyrazines, which share a similar structural motif, showed significant antitumor activity in mice, indicating the potential of these compounds in medicinal chemistry (C. Temple et al., 1987).
安全和危害
未来方向
属性
IUPAC Name |
4-(2-aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-4-1-8-9(13-14-10(8)15)7-2-5-12-6-3-7/h2-3,5-6H,1,4,11H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGDMHLRCMQUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=O)NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182033 | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | |
CAS RN |
881040-98-8 | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






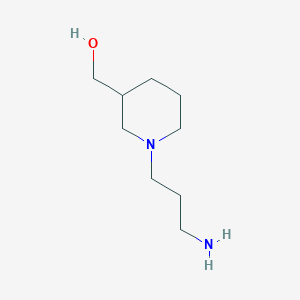
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)
